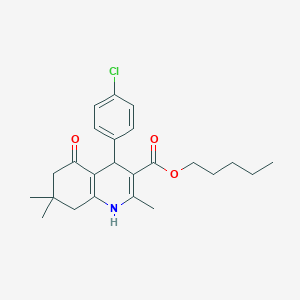
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide, also known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFNA is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 326.22 g/mol. In
Applications De Recherche Scientifique
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been found to exhibit potent inhibitory activity against certain enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in DNA repair and cell proliferation, respectively. This makes 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide a potential candidate for developing new drugs for the treatment of cancer and other diseases.
Mécanisme D'action
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide exerts its inhibitory activity against PARP-1 and tankyrase-1 through a mechanism that involves binding to the active site of these enzymes and preventing their normal function. This results in the accumulation of DNA damage and inhibition of cell proliferation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and ovarian cancer cells. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide as a research tool is its potent inhibitory activity against PARP-1 and tankyrase-1, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide. One area of interest is the development of new drugs based on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide for the treatment of cancer and other diseases. Another area of interest is the study of the role of PARP-1 and tankyrase-1 in various cellular processes and the development of new inhibitors for these enzymes. Additionally, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has potential applications in material science, such as the development of new polymers and coatings with improved properties.
Méthodes De Synthèse
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide in its pure form.
Propriétés
IUPAC Name |
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3/c14-7-4-5-11(18(20)21)10(6-7)17-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRQOZFDROFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4977906.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![1-(4-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B4977966.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)